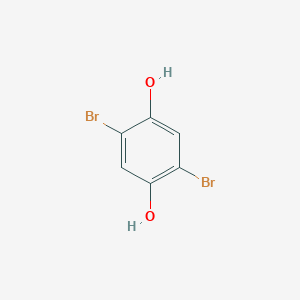

2,5-Dibromohydroquinone

Overview

Description

Synthesis Analysis

The synthesis of 2,5-Dibromohydroquinone and its derivatives involves complex chemical processes. For example, a study by Yui et al. (1989) discusses the synthesis of novel heteroquinonoid compounds related to 2,5-Dibromohydroquinone, highlighting the importance of extensive conjugation in these molecules for their electrical conductivities (Yui et al., 1989). Additionally, Méndez-Rojas et al. (2002) describe the synthesis and characterization of a 5,6-dibromobenzoquinone-phenyl maleimide adduct, providing insights into the complex synthesis pathways of related bromoquinone derivatives (Méndez-Rojas et al., 2002).

Molecular Structure Analysis

The molecular structure of 2,5-Dibromohydroquinone and its derivatives is crucial for understanding its properties and reactivity. Studies like the one by Halim and Ibrahim (2017) offer insights into the molecular structure of related compounds through Density Functional Theory (DFT) calculations, providing a deeper understanding of the electronic structure and properties of these molecules (Halim & Ibrahim, 2017).

Chemical Reactions and Properties

The chemical reactions and properties of 2,5-Dibromohydroquinone are diverse. For instance, Gu et al. (1990) synthesized various bromoquinone derivatives, including 2,5-Dibromohydroquinone, and explored their inhibitory activities, demonstrating the compound's potential in various chemical applications (Gu et al., 1990).

Physical Properties Analysis

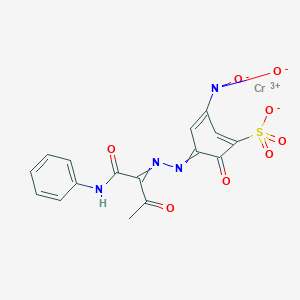

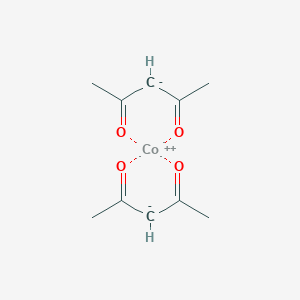

The physical properties of 2,5-Dibromohydroquinone are critical for its practical applications. Studies such as the one by Mostafa (1999), which explores the synthesis of 2,5-dihydroxy-1,4-benzoquinone complexes, help in understanding the physical properties of similar compounds (Mostafa, 1999).

Chemical Properties Analysis

Analyzing the chemical properties of 2,5-Dibromohydroquinone provides insights into its reactivity and potential applications. The study by Pirrung et al. (2002), which details the synthesis and reaction characteristics of 2,5-dihydroxy-3-(indol-3-yl)benzoquinones, is an example of research contributing to the understanding of the chemical properties of related quinone compounds (Pirrung et al., 2002).

Scientific Research Applications

Functional Metal Complexes : 2,5-Dihydroxy-1,4-benzoquinone derivatives, similar to 2,5-Dibromohydroquinone, have been used to generate mono and polynuclear complexes. These have applications in studying metal–metal interaction, generating electrochromic NIR dyes, chemical reactivity studies, small molecule activation, homogeneously catalyzed reactions, spin–spin coupling, and creating switchable molecular magnetic materials (Sarkar et al., 2015).

Chloroplast Electron Carriers : 2,5-Dibromo-3-methyl-6-isopropylbenzoquinone, a close analogue, acts as an effective reducing agent in chloroplasts, interacting with cytochrome f, plastocyanin, and P700. It's used for studying the Rieske iron-sulfur center and provides insights into photosynthesis and chloroplast function (Chain & Malkin, 1979).

Medical Applications : Hydroquinone derivatives, including those related to 2,5-Dibromohydroquinone, have been studied as inhibitors of the sarco/endoplasmic reticulum ATPase (SERCA). These inhibitors have potential medicinal value, particularly as agents against prostate cancer (Paula et al., 2009).

DNA Damage Studies : 2,6-Dibromohydroquinone, another analogue, has been used in studies exploring the mechanism of DNA damage induced by environmental pollutants. It helps in understanding the interactions and damage mechanisms at the molecular level, particularly with the involvement of reactive oxygen species (Shao et al., 2016).

Diabetes Research : Some derivatives of 2,5-dihydroxybenzoquinone, structurally related to 2,5-Dibromohydroquinone, have been evaluated for their ability to activate the insulin receptor tyrosine kinase (IRTK). This research is important in the context of diabetes treatment and understanding insulin receptor function (Liu et al., 2000).

Biochemical Studies : Studies have explored the inhibitory activity of 2,5-Dibromo-3-methyl-6-isopropyl-1,4-benzoquinone derivatives, analyzing their effect on mitochondrial ubiquinol cytochrome c reductase, which is crucial in understanding cellular respiration and bioenergetics (Gu et al., 1990).

Material Science : The disodium salt of 2,5-dihydroxy-1,4-benzoquinone, related to 2,5-Dibromohydroquinone, has been proposed as an anode material for rechargeable sodium-ion batteries, showcasing its potential in energy storage and material science (Zhu et al., 2015).

Molecular Characterization : Studies on hydrogen bonding and molecular vibrations of 2,5-dihydroxy-1,4-benzoquinone provide insights into the structural and vibrational characteristics of quinone derivatives, including 2,5-Dibromohydroquinone (Szabó & Kovács, 1999).

Safety And Hazards

2,5-Dibromohydroquinone is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment such as gloves and eye protection .

properties

IUPAC Name |

2,5-dibromobenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2O2/c7-3-1-5(9)4(8)2-6(3)10/h1-2,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VALXCIRMSIFPFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90299865 | |

| Record name | 2,5-Dibromohydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90299865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dibromohydroquinone | |

CAS RN |

14753-51-6 | |

| Record name | 14753-51-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133363 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dibromohydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90299865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dibromohydroquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

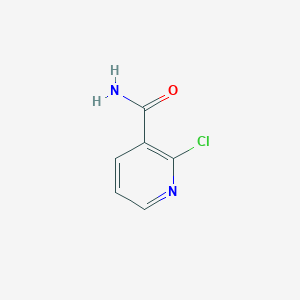

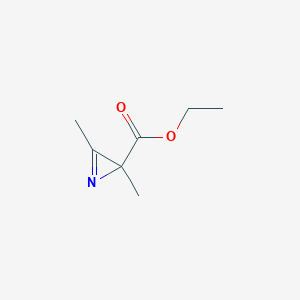

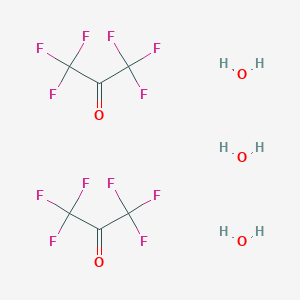

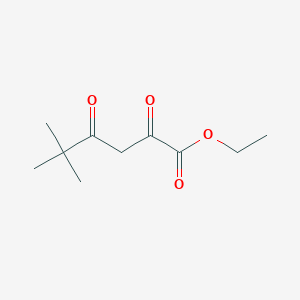

Feasible Synthetic Routes

Q & A

Q1: Why is 2,5-Dibromohydroquinone considered a marine environmental concern?

A: 2,5-Dibromohydroquinone is a halogenated disinfection byproduct (DBP) formed during the chlorination of saline wastewater, often containing bromide and iodide ions. When discharged into receiving seawater, these DBPs, including 2,5-Dibromohydroquinone, pose a risk to marine life due to their potential toxicity. []

Q2: How does the toxicity of 2,5-Dibromohydroquinone compare to other halogenated DBPs?

A: Studies using the marine polychaete Platynereis dumerilii showed 2,5-Dibromohydroquinone to be one of the most developmentally toxic halogenated DBPs tested. Its toxicity ranking was higher than other brominated and iodinated phenols, tribromoacetic acid, and haloacetic acids. []

Q3: Can sunlight mitigate the toxicity of 2,5-Dibromohydroquinone in seawater?

A: Yes, research suggests that sunlight exposure can lead to the detoxification of 2,5-Dibromohydroquinone in seawater. The process involves photoconversion, where the bromine atoms in 2,5-Dibromohydroquinone are replaced by chloride or hydroxide ions present in seawater. This ultimately leads to the formation of less toxic chlorophenolic, hydroxyphenolic, and eventually, aliphatic compounds. []

Q4: Are there any quantitative structure-activity relationships (QSAR) models available to predict the toxicity of 2,5-Dibromohydroquinone and similar compounds?

A: Yes, a QSAR model has been developed to predict the developmental toxicity of halogenated DBPs, including 2,5-Dibromohydroquinone, in marine polychaetes. The model utilizes physical-chemical descriptors like log P, pKa, and electronic descriptors like the lowest unoccupied molecular orbital (LUMO) energy and highest occupied molecular orbital (HOMO) energy. These descriptors relate to the transport, uptake, and interaction of the DBPs within the organism. []

Q5: What is the molecular formula and weight of 2,5-Dibromohydroquinone?

A5: The molecular formula of 2,5-Dibromohydroquinone is C6H4Br2O2, and its molecular weight is 267.89 g/mol.

Q6: Has 2,5-Dibromohydroquinone been explored for any applications beyond its existence as a disinfection byproduct?

A: While primarily studied for its environmental impact, one study explored a derivative of 2,5-Dibromohydroquinone. This derivative, 1,3,5-triazine crosslinked 2,5-dibromohydroquinone (BHQTZ), was investigated as a potential hole-transport material in polymer light-emitting diodes (PLEDs). The study found BHQTZ to exhibit efficient hole-transport properties, suggesting its potential application in PLED technology. []

Q7: How does the presence of humic substances (HSs) in water affect the toxicity of 2,5-Dibromohydroquinone?

A: Research indicates that the presence of HSs in water slightly reduces the toxicity of 2,5-Dibromohydroquinone to the algae Pseudokirchneriella subcapitata. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cadmium bis[oxido(dioxo)vanadium]](/img/structure/B82554.png)